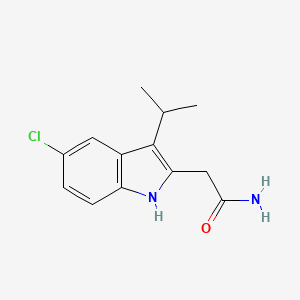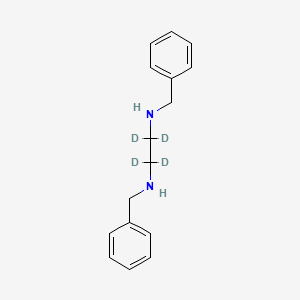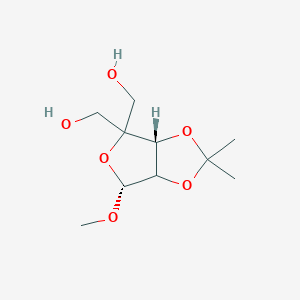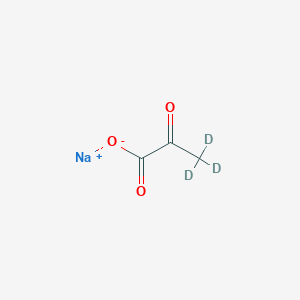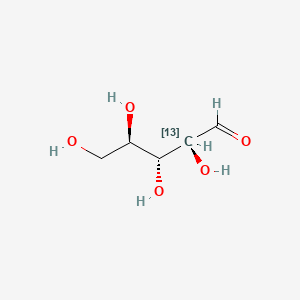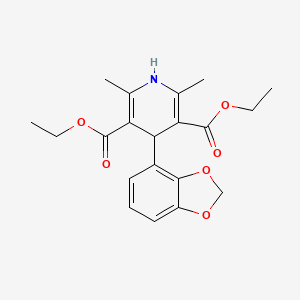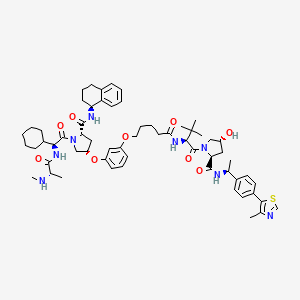
PROTAC pan-IAP degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC pan-IAP degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP1, and cIAP2. These proteins play a crucial role in regulating apoptosis, and their overexpression is often associated with various cancers. By targeting and degrading these proteins, this compound aims to promote apoptosis in cancer cells, making it a promising therapeutic agent in oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC pan-IAP degrader-1 involves the conjugation of a ligand that binds to the target protein (IAPs) with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the Target Protein Ligand: This involves the preparation of a small molecule that specifically binds to XIAP, cIAP1, and cIAP2.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a molecule that can recruit an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL).
Linker Attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain to ensure flexibility and proper orientation for binding.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC pan-IAP degrader-1 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target IAP proteins, facilitated by the recruited E3 ligase.
Proteasomal Degradation: Following ubiquitination, the tagged IAP proteins are recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that tags the target proteins for degradation.
E3 Ubiquitin Ligase: Enzymes such as cereblon or VHL that facilitate the transfer of ubiquitin to the target protein.
Proteasome: A protein complex that degrades the ubiquitinated proteins.
Major Products Formed
The major products formed from these reactions are the degraded fragments of XIAP, cIAP1, and cIAP2, which are then processed and eliminated by the cell .
Wissenschaftliche Forschungsanwendungen
PROTAC pan-IAP degrader-1 has a wide range of scientific research applications:
Cancer Research: It is primarily used in oncology to study the effects of degrading IAPs on cancer cell survival and apoptosis.
Drug Discovery: It serves as a tool compound in the development of new cancer therapies targeting IAPs.
Biological Studies: Researchers use it to understand the role of IAPs in various cellular processes and diseases.
Chemical Biology: It is employed to study the mechanisms of protein degradation and the ubiquitin-proteasome system.
Wirkmechanismus
PROTAC pan-IAP degrader-1 exerts its effects through the following mechanism:
Binding to IAPs: The target protein ligand binds specifically to XIAP, cIAP1, and cIAP2.
Recruitment of E3 Ligase: The E3 ligase ligand recruits an E3 ubiquitin ligase, forming a ternary complex with the target protein.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin to the target IAP proteins.
Proteasomal Degradation: The ubiquitinated IAP proteins are recognized and degraded by the proteasome, leading to reduced levels of these proteins and promoting apoptosis in cancer cells
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTAC 2: Another PROTAC compound targeting different proteins but with a similar mechanism of action.
ARV-825: A PROTAC targeting bromodomain-containing proteins for degradation.
Uniqueness
PROTAC pan-IAP degrader-1 is unique in its ability to target multiple IAPs simultaneously, making it a potent agent for inducing apoptosis in cancer cells. Its design allows for high specificity and efficiency in degrading these proteins, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C61H82N8O9S |
|---|---|
Molekulargewicht |
1103.4 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H82N8O9S/c1-37(40-26-28-43(29-27-40)54-38(2)63-36-79-54)64-57(73)50-31-44(70)34-68(50)60(76)55(61(4,5)6)66-52(71)25-13-14-30-77-45-21-16-22-46(32-45)78-47-33-51(58(74)65-49-24-15-20-41-17-11-12-23-48(41)49)69(35-47)59(75)53(42-18-9-8-10-19-42)67-56(72)39(3)62-7/h11-12,16-17,21-23,26-29,32,36-37,39,42,44,47,49-51,53,55,62,70H,8-10,13-15,18-20,24-25,30-31,33-35H2,1-7H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t37-,39-,44+,47-,49-,50-,51-,53-,55+/m0/s1 |
InChI-Schlüssel |
SMENADKMMXTZAZ-JQSOXEIFSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)O[C@H]5C[C@H](N(C5)C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C(=O)N[C@H]7CCCC8=CC=CC=C78)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)OC5CC(N(C5)C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C(=O)NC7CCCC8=CC=CC=C78)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


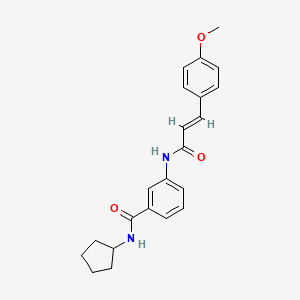
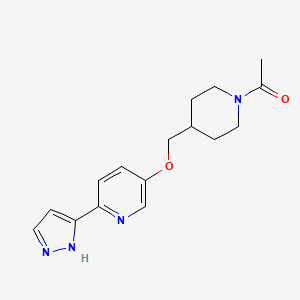
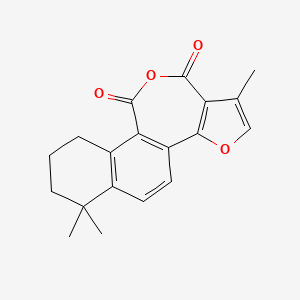
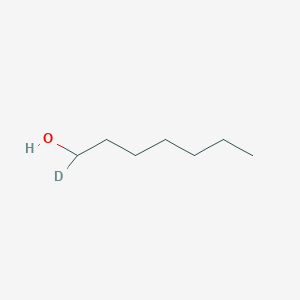
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)
